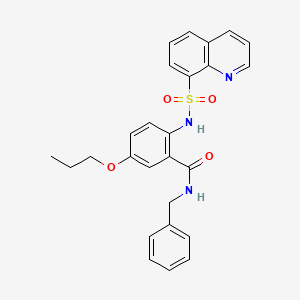

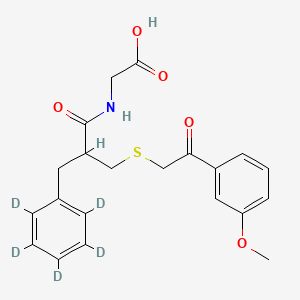

Thiorphan methoxyacetophenone-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

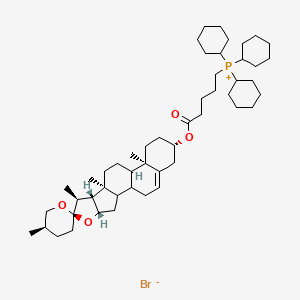

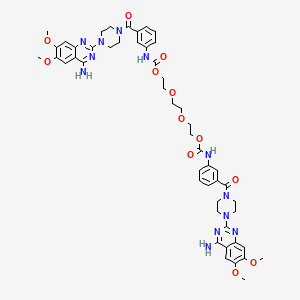

Thiorphan methoxyacetophenone-d5 is a deuterium-labeled derivative of Thiorphan methoxyacetophenone. This compound is primarily used in scientific research, particularly in the field of drug development, due to its stable isotope labeling which aids in the quantitation and analysis of pharmacokinetics and metabolic profiles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Thiorphan methoxyacetophenone-d5 is synthesized through the derivatization of Thiorphan with 2-bromo-3’-methoxyacetophenone. The process involves pre-treating dried blood spot (DBS) cards with 2-bromo-3’-methoxyacetophenone and allowing them to dry before applying Thiorphan. The derivatized product, Thiorphan methoxyacetophenone, is then extracted using methanol containing the internal standard this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not detailed, the general approach involves the incorporation of stable heavy isotopes into drug molecules. This is largely done as tracers for quantitation during the drug development process .

Análisis De Reacciones Químicas

Types of Reactions

Thiorphan methoxyacetophenone-d5 undergoes various chemical reactions, including:

Oxidation: The thiol group in Thiorphan can be oxidized to form more stable thioether derivatives.

Substitution: The compound can undergo substitution reactions, particularly involving the methoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or other peroxides.

Substitution: Reagents like halogenated acetophenones are used for derivatization.

Major Products Formed

The major product formed from the derivatization of Thiorphan is Thiorphan methoxyacetophenone, which is then labeled with deuterium to form this compound .

Aplicaciones Científicas De Investigación

Thiorphan methoxyacetophenone-d5 is extensively used in scientific research for:

Pharmacokinetic Studies: The stable isotope labeling allows for precise quantitation of drug metabolism and pharmacokinetics.

Bioanalysis: Used as an internal standard in mass spectrometry for the quantification of Thiorphan in biological matrices.

Drug Development: Helps in understanding the metabolic pathways and stability of drug molecules.

Mecanismo De Acción

Thiorphan methoxyacetophenone-d5, like its non-deuterated counterpart, acts as a potent inhibitor of membrane metalloendopeptidase (enkephalinase). This inhibition potentiates morphine-induced analgesia and attenuates naloxone-precipitated withdrawal symptoms . The deuterium labeling does not significantly alter the mechanism of action but enhances the stability and allows for better tracking in pharmacokinetic studies .

Comparación Con Compuestos Similares

Similar Compounds

Thiorphan: The non-deuterated version of Thiorphan methoxyacetophenone-d5.

Racecadotril: A prodrug that is metabolized to Thiorphan.

Other Isotope-Labeled Compounds: Various other deuterium-labeled compounds used in pharmacokinetic studies.

Uniqueness

This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantitation in pharmacokinetic and metabolic studies. This makes it particularly valuable in drug development and bioanalysis .

Propiedades

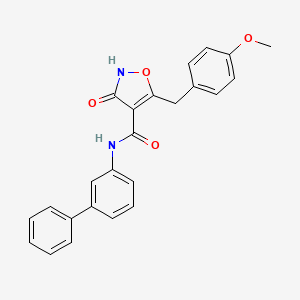

Fórmula molecular |

C21H23NO5S |

|---|---|

Peso molecular |

406.5 g/mol |

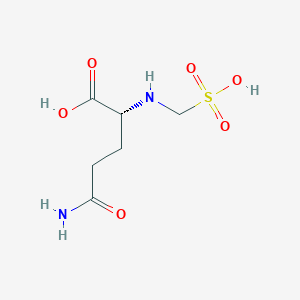

Nombre IUPAC |

2-[[2-[[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylmethyl]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoyl]amino]acetic acid |

InChI |

InChI=1S/C21H23NO5S/c1-27-18-9-5-8-16(11-18)19(23)14-28-13-17(21(26)22-12-20(24)25)10-15-6-3-2-4-7-15/h2-9,11,17H,10,12-14H2,1H3,(H,22,26)(H,24,25)/i2D,3D,4D,6D,7D |

Clave InChI |

LYFBMQMMAFLEHC-QRKCWBMQSA-N |

SMILES isomérico |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(CSCC(=O)C2=CC(=CC=C2)OC)C(=O)NCC(=O)O)[2H])[2H] |

SMILES canónico |

COC1=CC=CC(=C1)C(=O)CSCC(CC2=CC=CC=C2)C(=O)NCC(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12403978.png)

![(4aR,7aR)-7a-[(1R,2R)-2-(2-{[(1R,2R)-2-methylcyclopropyl]methoxy}propan-2-yl)cyclopropyl]-6-(pyrimidin-2-yl)-4,4a,5,6,7,7a-hexahydropyrrolo[3,4-d][1,3]thiazin-2-amine](/img/structure/B12404007.png)

![[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] benzoate](/img/structure/B12404027.png)

![[(2R,3R,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate](/img/structure/B12404036.png)